molecular formula C11H13N5O2 B237803 N-(2-ethyl-2H-tetrazol-5-yl)-3-methoxybenzamide

N-(2-ethyl-2H-tetrazol-5-yl)-3-methoxybenzamide

Cat. No. B237803
M. Wt: 247.25 g/mol
InChI Key: NNOCILLLTKAURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetrazol-5-yl)-3-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. It is a tetrazole-based compound that has shown promising results in various studies, particularly in the field of neuroscience.

Mechanism Of Action

The exact mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-3-methoxybenzamide is not fully understood. However, it has been shown to modulate the activity of certain neurotransmitters, including serotonin and dopamine. It may also act as an antagonist at certain receptors, such as the NMDA receptor.

Biochemical And Physiological Effects

Studies have shown that N-(2-ethyl-2H-tetrazol-5-yl)-3-methoxybenzamide can have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function in animal models. Additionally, it has been shown to have analgesic effects and may be useful in the treatment of chronic pain.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-ethyl-2H-tetrazol-5-yl)-3-methoxybenzamide is that it has been shown to have a good safety profile in animal studies. Additionally, it has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on N-(2-ethyl-2H-tetrazol-5-yl)-3-methoxybenzamide. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it may be useful in the treatment of chronic pain and depression. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with sodium azide, followed by the addition of triethylamine and ethyl iodide. The resulting product is then purified through column chromatography.

Scientific Research Applications

N-(2-ethyl-2H-tetrazol-5-yl)-3-methoxybenzamide has been extensively studied for its potential as a pharmacological agent. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. Additionally, it has been investigated for its potential as an antidepressant and anxiolytic agent.

properties

Product Name

N-(2-ethyl-2H-tetrazol-5-yl)-3-methoxybenzamide

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-3-methoxybenzamide

InChI

InChI=1S/C11H13N5O2/c1-3-16-14-11(13-15-16)12-10(17)8-5-4-6-9(7-8)18-2/h4-7H,3H2,1-2H3,(H,12,14,17)

InChI Key

NNOCILLLTKAURS-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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